MMV688845

Antimycobacterial MIC90 NTM

Procure the validated hit MMV688845 for lead optimization against non-tuberculous mycobacteria. This enantiopure R-enantiomer ensures target engagement (S-enantiomer inactive) at a unique RpoB binding site, circumventing rifamycin resistance. Combines with macrolides synergistically and exhibits additivity with standard care antibiotics. Suitable for SAR campaigns and stereochemical studies. Ensure enantiopurity specifications in purchase order.

Molecular Formula C24H25N3O3S
Molecular Weight 435.5 g/mol
Cat. No. B10779191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV688845
Molecular FormulaC24H25N3O3S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C24H25N3O3S/c28-23(25-19-9-4-5-10-21(19)27-12-14-30-15-13-27)20(17-18-7-2-1-3-8-18)26-24(29)22-11-6-16-31-22/h1-11,16,20H,12-15,17H2,(H,25,28)(H,26,29)/t20-/m1/s1
InChIKeyYZLODHPDCSNHTP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV688845 Chemical Baseline: Structural Class, CAS & Core Characteristics for Antimycobacterial Procurement


MMV688845 (CAS 2208962-35-8), IUPAC: (2R)-N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)thiophene-2-carboxamide, is a synthetic phenylalanine amide [1]. It functions as a non-tuberculous mycobacterial (NTM) RNA polymerase inhibitor, specifically targeting the RpoB subunit at a binding site distinct from that of rifamycins [2][3]. The compound was originally identified from the Pathogen Box library and exhibits bactericidal activity against the Mycobacterium abscessus complex and other mycobacteria [4].

Why MMV688845 Cannot Be Readily Substituted by Rifamycins or Generic Phenylalanine Amides


Generic substitution with rifamycins (e.g., rifampicin) is precluded due to M. abscessus intrinsic resistance mediated by enzymatic modification, which leaves MMV688845's distinct RpoB binding site unaffected [1][2]. Substitution with racemic phenylalanine amides or other in-class compounds would forfeit the enantioselective activity profile of MMV688845, as the S-enantiomer is inactive [3]. Furthermore, substitution with early sulfone analogs would alter both potency and solubility parameters, as the sulfone derivatives exhibit approximately 10-fold lower MIC90 but reduced aqueous solubility relative to the hit compound [4].

MMV688845 Quantitative Evidence: Direct Comparative Data Against Rifabutin, Sulfone Analogs, and Enantiomers


MIC90 Potency Comparison: MMV688845 versus Rifabutin Against M. abscessus

MMV688845 exhibits a MIC90 of 7.5 μM against M. abscessus ATCC 19977 in 7H9 medium supplemented with ADS, compared to rifabutin's MIC90 of 1.2 μM under identical conditions, establishing baseline potency for hit-to-lead optimization [1].

Antimycobacterial MIC90 NTM

MBC90 Comparison: MMV688845 vs. Rifabutin In Vitro Bactericidal Activity

MMV688845 demonstrates an MBC90 of 15 μM (2× MIC90) against M. abscessus ATCC 19977 in vitro, whereas rifabutin achieves an MBC90 of 2.4 μM (2× MIC) [1].

Bactericidal MBC90 NTM

Macrophage Infection Model: Comparative Activity of MMV688845 vs. Rifabutin

In a THP-1 macrophage infection model, MMV688845 achieved an MBC90 of ≤16 μM (1× MIC), while rifabutin exhibited an MIC90 of 5.5 μM [1].

Intracellular Macrophage NTM

Enantioselective Antimycobacterial Activity: R- vs. S-MMV688845

The R-enantiomer (MMV688845) exhibits activity against non-pathogenic and pathogenic mycobacterial strains, while the S-enantiomer is completely inactive [1][2].

Enantioselectivity SAR Stereochemistry

Comparative MIC90 of MMV688845 vs. Sulfone Derivative (Compound 5a)

The sulfone analog 5a exhibits an MIC90 of 0.78 μM against M. abscessus, representing a 9.6-fold improvement over the parent MMV688845 (MIC90 7.5 μM) [1].

SAR Analog MIC90

Comparative Cytotoxicity Profile: MMV688845 vs. Mammalian Cell Lines

Neither the R-enantiomer (MMV688845) nor the S-enantiomer nor the racemate exhibits cytotoxicity against various mammalian cell lines, establishing a favorable selectivity window [1][2].

Cytotoxicity Selectivity Safety

MMV688845 Application Scenarios: Hit-to-Lead Optimization, Combination Therapy, and Target Validation


Hit-to-Lead Optimization for M. abscessus Therapeutics

MMV688845 serves as a validated starting point for medicinal chemistry campaigns aimed at improving potency against M. abscessus. The sulfone analog 5a demonstrates that MIC90 can be reduced from 7.5 μM to 0.78 μM, providing a clear SAR direction for further optimization [1]. Additionally, the compound's lack of cytotoxicity supports its progression into lead optimization [1][2].

Combination Therapy Studies with Macrolides or Rifamycins

MMV688845 exhibits additivity with commonly used anti-M. abscessus antibiotics and synergy with macrolides, as shown by a FICI of 0.5 with rifampicin in MHII medium [3]. This profile supports its evaluation in combination therapy regimens, where it may enhance efficacy or reduce required doses of companion drugs.

Target Validation and Resistance Mechanism Studies

MMV688845 specifically targets the RpoB subunit of mycobacterial RNA polymerase at a site distinct from that of rifamycins [3]. Spontaneous resistant mutants exhibit mutations in RpoB (e.g., P473L, G562S) with MIC90 >100 μM, confirming target engagement and providing a tool for studying resistance mechanisms [3].

Enantioselective Activity Assays for Stereochemical SAR

The complete inactivity of the S-enantiomer and racemate [1][2] positions MMV688845 as a critical control for stereochemical SAR studies, enabling the evaluation of enantiopure material requirements for target engagement and activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV688845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.